1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole
Description
The compound 1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole is a pyrazole-based heterocyclic molecule with a unique substitution pattern. Its structure includes:
- A 1-[(4-fluorophenoxy)acetyl] group at position 1, combining a fluorinated aryl ether with an acetyl linker.
- 3,5-dimethyl substituents, which are common in pyrazole derivatives for steric and electronic stabilization .
- A pyrrolidin-1-ylsulfonyl group at position 4, introducing a sulfonamide moiety fused to a pyrrolidine ring.
Pyrazole derivatives are widely studied for their biological and material science applications due to their hydrogen-bonding capabilities, structural rigidity, and tunable electronic properties .
Properties
Molecular Formula |
C17H20FN3O4S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
1-(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)-2-(4-fluorophenoxy)ethanone |
InChI |
InChI=1S/C17H20FN3O4S/c1-12-17(26(23,24)20-9-3-4-10-20)13(2)21(19-12)16(22)11-25-15-7-5-14(18)6-8-15/h5-8H,3-4,9-11H2,1-2H3 |
InChI Key |
GMWALIFUJYXOKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)F)C)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the pyrazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.
Introduction of the pyrrolidin-1-ylsulfonyl group: This step involves the sulfonylation of the pyrazole ring using pyrrolidine and a sulfonyl chloride reagent.
Acetylation with 4-fluorophenoxyacetyl chloride: The final step involves the acetylation of the pyrazole derivative with 4-fluorophenoxyacetyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid derivative.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Anti-inflammatory Activity
Research has indicated that this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Its structural components allow for effective interaction with these enzymes, providing potential anti-inflammatory effects. Studies have shown that derivatives with similar structures can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains and fungi. A notable study highlighted its efficacy against pathogenic fungi, showcasing inhibition percentages that suggest strong antifungal properties.
| Compound Name | Fungal Strain | Inhibition Percentage |
|---|---|---|
| Pyrazole A | Cytospora sp. | 85% |
| Pyrazole B | Fusarium solani | 78% |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl). Compounds with similar pyrazole structures have shown significant scavenging activity against free radicals.
| Compound Name | DPPH Scavenging Activity (%) |
|---|---|
| Compound C | 92% |
| Compound D | 75% |
Case Studies
Several studies have documented the applications of 1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole in various research contexts:
Case Study 1: Inhibition of COX Enzymes
A detailed study assessed the compound's ability to inhibit COX enzymes, revealing IC50 values that suggest potent anti-inflammatory effects comparable to established NSAIDs. This positions the compound as a potential alternative for treating inflammatory diseases.
Case Study 2: Antifungal Efficacy
In a series of experiments focusing on agricultural applications, derivatives of this compound were tested against several phytopathogenic fungi. The results indicated that specific derivatives exhibited moderate to excellent antifungal activity, making them candidates for agricultural fungicides.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrazole Derivatives
Key Differences and Implications
(a) Position 1 Substituents
- The target compound’s 4-fluorophenoxy acetyl group provides a flexible ether linkage and fluorine-driven lipophilicity, distinct from rigid aryl groups (e.g., 4-fluorophenyl in ) or alkyl chains (e.g., phenethyl in ). This may enhance membrane permeability compared to bulkier substituents .
- Boron-containing analogs (e.g., ) exhibit reactivity for Suzuki-Miyaura cross-coupling, enabling diversification in drug discovery, whereas the target’s acetyl group limits such reactivity but improves stability .
(b) Position 4 Substituents
- The pyrrolidin-1-ylsulfonyl group in the target compound offers a balance between hydrogen-bonding capacity (via sulfonyl) and solubility (via pyrrolidine’s cyclic amine), contrasting with purely aromatic sulfonyl groups (e.g., ) or nitro groups (). Sulfonyl groups are critical for binding kinase ATP pockets, as seen in kinase inhibitors like imatinib .
(c) Thermal and Supramolecular Properties
- Hydrogen-bonding interactions in pyrazole derivatives are strongly influenced by substituents. For example, nitro groups () act as hydrogen-bond acceptors, while sulfonyl groups (target compound) can act as both donors and acceptors .
- 3,5-Dimethyl substitution (common in the target and ) stabilizes the pyrazole ring via steric hindrance and electron donation, reducing reactivity at the 4-position .
Pharmaceutical Potential
- Fluorine substitution improves metabolic stability and bioavailability, as seen in FDA-approved drugs like ciprofloxacin .
Agrochemical Relevance
- Pyrazole sulfonyl derivatives are precursors for herbicides and pesticides. For example, fipronil () uses a sulfinyl group for insecticidal activity, while the target’s sulfonyl group may offer similar utility with reduced toxicity .
Material Science
- Non-planar 3,5-dimethyl-4-arylpyrazoles () form supramolecular architectures via hydrogen bonding. The target’s pyrrolidinylsulfonyl group could enable novel crystal packing motifs for organic semiconductors .
Biological Activity
The compound 1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a fluorophenoxy group, which is significant for its biological interactions.
Biological Activity Overview
-
Anti-inflammatory Properties :
Pyrazole derivatives are well-documented for their anti-inflammatory effects. The target mechanisms often involve the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. Studies indicate that compounds similar to our target molecule exhibit significant COX-2 inhibition, which correlates with their anti-inflammatory efficacy . -
Antimicrobial Activity :
Research has shown that pyrazole compounds possess antimicrobial properties against various pathogens. The presence of the pyrrolidinylsulfonyl group in our compound may enhance its interaction with microbial targets, potentially disrupting cell wall synthesis or function . -
CNS Activity :
Some pyrazole derivatives demonstrate central nervous system (CNS) effects, including anxiolytic and analgesic activities. The pyrrolidine moiety may contribute to these effects by modulating neurotransmitter pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptors related to pain and inflammation.
- Cellular Uptake and Transport : The structural features may facilitate enhanced cellular uptake and interaction with intracellular targets.
Case Studies and Research Findings
A review of recent literature highlights several studies on pyrazole derivatives:
These studies support the potential therapeutic applications of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
